Pentanal, (2,4-dinitrophenyl)hydrazone

Catalog No.
S1539610
CAS No.
2057-84-3
M.F
C11H14N4O4
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanal, (2,4-dinitrophenyl)hydrazone

CAS Number

2057-84-3

Product Name

Pentanal, (2,4-dinitrophenyl)hydrazone

IUPAC Name

2,4-dinitro-N-(pentylideneamino)aniline

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C11H14N4O4/c1-2-3-4-7-12-13-10-6-5-9(14(16)17)8-11(10)15(18)19/h5-8,13H,2-4H2,1H3

InChI Key

XGVOZGLOQUHZBZ-UHFFFAOYSA-N

SMILES

CCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Valeraldehyde Dinitrophenyl hydrazine derivative

Canonical SMILES

CCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Aldehyde Detection and Identification

One of the most valuable applications of Pentanal, (2,4-dinitrophenyl)hydrazone lies in its ability to form solid derivatives with aldehydes. This reaction between the carbonyl group (C=O) of the aldehyde and the amine group (NH2) of the 2,4-dinitrophenylhydrazine reagent creates a hydrazone. These hydrazone derivatives possess distinct melting points, which are a characteristic property used for the identification of unknown aldehydes [1].

Here's a reference for the reaction mechanism between aldehydes and 2,4-dinitrophenylhydrazine:

Advantages of Using Pentanal, (2,4-dinitrophenyl)hydrazone

  • Solid Derivatives: Unlike many aldehydes that are liquids or gases at room temperature, the hydrazone derivatives formed with Pentanal, (2,4-dinitrophenyl)hydrazone are typically solids. This allows for easier isolation, purification, and storage of the identified aldehyde [1].
  • Distinct Melting Points: Each aldehyde-hydrazone derivative exhibits a unique melting point, providing a fingerprint for identification. By comparing the melting point of the unknown derivative with those of known standards, scientists can determine the identity of the original aldehyde [2].

Pentanal, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O4C_{11}H_{14}N_{4}O_{4} and a molecular weight of approximately 266.25 g/mol. This compound is formed through the reaction of pentanal, an aldehyde, with 2,4-dinitrophenylhydrazine, a reagent widely used for the identification of carbonyl compounds. The resulting hydrazone exhibits distinct physical properties, including a melting point typically ranging from 103 to 105 °C .

PDH itself does not have a specific mechanism of action in biological systems. Its primary use lies in the identification of its parent aldehyde (pentanal) through its characteristic melting point.

  • Toxicity: PDH may cause irritation upon contact with skin, eyes, or respiratory system.
  • Flammability: PDH is likely combustible but specific flammability data is not readily available.
  • Reactivity: PDH can react with strong acids or bases, decomposing back to its starting materials.
  • Safe Handling: Standard laboratory safety practices should be followed when handling PDH, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Pentanal, (2,4-dinitrophenyl)hydrazone primarily participates in nucleophilic addition-elimination reactions. The formation of this compound occurs when the carbonyl group (C=OC=O) of pentanal reacts with the hydrazine group (NH2NH_{2}) from 2,4-dinitrophenylhydrazine, leading to the release of water and the formation of a stable hydrazone linkage. The general reaction can be represented as follows:

Pentanal+2 4 DinitrophenylhydrazinePentanal 2 4 dinitrophenyl hydrazone+Water\text{Pentanal}+\text{2 4 Dinitrophenylhydrazine}\rightarrow \text{Pentanal 2 4 dinitrophenyl hydrazone}+\text{Water}

This reaction is significant in analytical chemistry for identifying unknown aldehydes and ketones based on their unique melting points .

The synthesis of Pentanal, (2,4-dinitrophenyl)hydrazone typically involves a straightforward reaction between pentanal and 2,4-dinitrophenylhydrazine under acidic conditions. The process can be summarized as follows:

  • Reactants: Combine pentanal and 2,4-dinitrophenylhydrazine.
  • Conditions: Conduct the reaction under acidic conditions to facilitate the formation of the hydrazone.
  • Product Formation: The reaction yields Pentanal, (2,4-dinitrophenyl)hydrazone and releases water as a byproduct .

Alternative synthesis methods may include mechanochemical or solid-state reactions for industrial applications.

Pentanal, (2,4-dinitrophenyl)hydrazone has several applications across different fields:

  • Analytical Chemistry: It serves as a reagent for the qualitative identification of aldehydes and ketones through the formation of characteristic hydrazone derivatives with distinct melting points .
  • Research: The compound is utilized in scientific research for studying carbonyl compounds and their derivatives.
  • Pharmaceuticals: Hydrazone derivatives play a role as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Pentanal, (2,4-dinitrophenyl)hydrazone shares structural similarities with other hydrazone derivatives formed from various aldehydes and ketones. Some notable similar compounds include:

  • Benzaldehyde, (2,4-dinitrophenyl)hydrazone
  • Acetone, (2,4-dinitrophenyl)hydrazone
  • Butanal, (2,4-dinitrophenyl)hydrazone

Comparison Table

Compound NameMolecular FormulaMelting Point RangeUnique Features
Pentanal, (2,4-dinitrophenyl)hydrazoneC₁₁H₁₄N₄O₄103-105 °CDerived from pentanal; used in qualitative analysis
Benzaldehyde, (2,4-dinitrophenyl)hydrazoneC₁₁H₈N₄O₄169-171 °CCommonly used for identifying aromatic aldehydes
Acetone, (2,4-dinitrophenyl)hydrazoneC₉H₁₁N₄O₄130-132 °CDerived from ketones; useful in organic synthesis
Butanal, (2,4-dinitrophenyl)hydrazoneC₉H₁₂N₄O₄95-97 °CSimilar reactivity; derived from butanol

Each compound's uniqueness lies in its parent carbonyl structure that influences its physical properties and reactivity patterns in

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

266.10150494 g/mol

Monoisotopic Mass

266.10150494 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (50%): Flammable solid [Danger Flammable solids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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